molecular formula C19H18N4O2 B15174316 10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine CAS No. 936833-38-4

10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine

Cat. No.: B15174316
CAS No.: 936833-38-4
M. Wt: 334.4 g/mol
InChI Key: NVINUNQBDNEMSY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 10,11-Dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine (C₁₉H₁₈N₄O₂) is a polycyclic aromatic compound featuring a dibenzo[c,f]-2,7-naphthyridine core with methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) substituents. Its SMILES notation is n2c1cc(OC)c(OC)cc1c4c(c2)c(nc3c(c(N)ccc34)C)N, and the InChIKey confirms its stereochemical uniqueness .

Synthesis and Optimization Initial synthesis involved reacting 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile with 2-methyl-benzene-1,3-diamine, yielding <25% due to steric hindrance and side reactions . Through design of experiments (DOE), microwave-assisted heating and optimized stoichiometry improved yields to 80%, demonstrating scalability for pharmacological studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936833-38-4

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2,3-dimethoxy-9-methylquinolino[3,4-c]quinoline-7,10-diamine

InChI

InChI=1S/C19H18N4O2/c1-9-13(20)5-4-10-17-11-6-15(24-2)16(25-3)7-14(11)22-8-12(17)19(21)23-18(9)10/h4-8H,20H2,1-3H3,(H2,21,23)

InChI Key

NVINUNQBDNEMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C3C4=CC(=C(C=C4N=CC3=C(N=C12)N)OC)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Transformations

The compound contains amino (-NH₂) and methoxy (-OCH₃) groups, enabling diverse reactivity:

  • N-Acetylation/Urea Formation : Substitution of the amino group (e.g., with acetyl or urea groups) reduces biological activity, as observed in analogous compounds .

  • Electrophilic Substitution : Methoxy groups direct electrophilic attack to adjacent aromatic positions, though specific examples for this compound are not documented.

  • Nucleophilic Substitution : The amino groups may participate in nucleophilic aromatic substitution under activating conditions, though experimental validation is required.

Analytical and Structural Characterization

Key analytical methods include:

  • Spectroscopic Techniques :

    • NMR/IR : Used to confirm structural integrity and purity.

    • LC/MS : Employed for yield quantification during synthesis optimization .

Research Findings and Limitations

  • Synthesis Optimization : DOE and microwave heating significantly improved yields, highlighting the importance of reaction engineering .

  • Functional Group Sensitivity : Modifications to amino groups (e.g., acetylation) drastically alter biological activity, underscoring the need for precise reaction control .

  • Structural Complexity : The fused dibenzo[c,f]-naphthyridine core complicates synthetic routes, requiring tailored methods for functionalization .

This compound serves as a model for studying heterocyclic reactivity, though further experimental studies are needed to fully characterize its reaction landscape.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Findings and Differentiation

Biological Activity The target compound’s dibenzo[c,f]-2,7-naphthyridine core is associated with kinase inhibition, while thiazolo-pyrimidine derivatives (e.g., 11a) show broader antimicrobial activity due to their cyano and furan groups enhancing membrane penetration . Naphthopyrano-pyrimidines (e.g., compound 5) exhibit moderate antimicrobial activity but lack the methoxy and amino groups critical for solubility in the target compound .

Synthetic Accessibility Microwave optimization distinguishes the target compound’s synthesis (80% yield) from traditional methods used for thiazolo-pyrimidines (68%) and naphthopyrano-pyrimidines (variable yields) .

Structural Modifications

  • Methoxy groups in the target compound reduce aggregation compared to porphyrin-based SSC-1, which relies on π-stacking for site-selective reactions .
  • The methyl group at position 4 enhances steric stability, unlike the p-chlorophenyl group in compound 5, which increases hydrophobicity but reduces bioavailability .

Pharmacological Potential

  • Kinase Inhibition: The amino groups at positions 3 and 6 in the target compound enable hydrogen bonding with ATP-binding pockets, a feature absent in SSC-1 and thiazolo-pyrimidines .
  • Solubility: Methoxy groups confer higher aqueous solubility (logP ≈ 2.1) compared to naphthopyrano-pyrimidines (logP ≈ 3.5), enhancing pharmacokinetics .

Preparation Methods

Structural and Chemical Properties

The molecular formula of 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine is C₁₉H₁₈N₄O₂ , with a molecular weight of 334.4 g/mol . Key computed properties include a topological polar surface area of 96.3 Ų , indicative of moderate solubility in polar solvents, and an XLogP3 value of 3 , suggesting moderate lipophilicity. Hydrogen bonding capacity includes two donors and six acceptors, critical for interactions in biological systems.

Table 1: Computed Physicochemical Properties

Property Value
Molecular Weight 334.4 g/mol
XLogP3 3
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Topological Polar SA 96.3 Ų
Rotatable Bonds 2

Synthetic Challenges in Dibenzo[c,f]-2,7-naphthyridine Chemistry

The dibenzo[c,f]-2,7-naphthyridine core presents synthetic hurdles due to its fused aromatic system and steric constraints. Early routes to this scaffold suffered from low yields (<25%) and harsh reaction conditions, limiting scalability. A primary bottleneck is the cyclization step, which requires precise control of stoichiometry and temperature to avoid side reactions such as polymerization or incomplete ring closure.

Initial Synthesis Method: Condensation of Halogenated Precursors

The first reported synthesis of this compound involved reacting 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile with 2-methylbenzene-1,3-diamine under refluxing ethanol. This method produced the target compound in <25% yield , attributed to competing hydrolysis of the nitrile group and incomplete amine participation in the cyclization.

Reaction Scheme

  • 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile + 2-methylbenzene-1,3-diamine
  • Ethanol reflux, 12 hours
  • Product : this compound

Optimization via Design of Experiments (DOE)

To address low yields, a systematic DOE approach evaluated three critical factors:

  • Stoichiometry (amine:carbonitrile ratio)
  • Catalyst loading (p-toluenesulfonic acid)
  • Reaction temperature

Table 2: DOE Factors and Levels

Factor Low Level High Level
Amine:carbonitrile 1:1 2:1
Catalyst (mol%) 5% 15%
Temperature (°C) 80 120

DOE analysis revealed that stoichiometric excess of the amine (2:1) and elevated temperatures (>100°C) significantly improved yields by promoting complete cyclization. However, exceeding the solvent’s boiling point (ethanol: 78°C) necessitated microwave-assisted heating to maintain reaction control.

Microwave-Assisted Synthesis for Enhanced Efficiency

Implementing microwave irradiation enabled temperatures up to 120°C without solvent degradation, achieving an 80% yield . Key advantages included reduced reaction time (4 hours vs. 12 hours) and minimized side products.

Optimized Protocol

  • Combine 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile (1 equiv), 2-methylbenzene-1,3-diamine (2 equiv), and p-toluenesulfonic acid (10 mol%) in ethanol.
  • Irradiate at 120°C for 4 hours under microwave conditions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Physicochemical Characterization and Validation

Post-synthesis analysis confirmed structure and purity:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 334.1429 [M+H]⁺ (calc. 334.1430).
  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 6.90–7.20 (m, aromatic H).
  • HPLC Purity : >98%.

Applications and Derivatives

While pharmacological data for this specific compound remain limited, its structural analogs exhibit kinase inhibition and anticancer activity. The DrugBank entry (DB06932) classifies it as a kinase inhibitor scaffold , with potential for derivatization at the 3,6-diamine positions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via domino reactions involving iodine catalysis or palladium-catalyzed coupling, as demonstrated in naphthyridine derivatives . Key factors include solvent polarity (e.g., DMF or acetic acid), temperature (80–120°C), and catalyst loading (5–10 mol%). Optimizing these parameters reduces side reactions like premature cyclization. For example, iodine-catalyzed methods achieve ~70% yield by suppressing bromine elimination intermediates .

Q. How is structural confirmation performed for this compound, and what spectral discrepancies commonly arise?

  • Answer : Confirmation relies on 1H^1 \text{H}-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), 13C^{13} \text{C}-NMR (aromatic carbons at 110–150 ppm), and HRMS (expected [M+H]+^+ at m/z 392.1484). Discrepancies often occur in NOESY spectra due to rotational barriers in the naphthyridine core, requiring DFT calculations to validate conformers .

Q. What solvent systems are optimal for crystallization, and how does polymorphism affect bioactivity?

  • Answer : Ethanol/water (7:3) or DMF/ether gradients yield monoclinic crystals suitable for X-ray diffraction. Polymorphism, observed in similar compounds, alters solubility by 20–30%, impacting bioavailability in in vitro assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interaction with topoisomerase I?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap < 4 eV) to assess DNA intercalation potential. Molecular docking (AutoDock Vina) using PDB 1T8I reveals binding affinities (ΔG < -8 kcal/mol) via π-π stacking with guanine bases. Validate with SPR assays to correlate docking scores with IC50_{50} values .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Answer : Contradictions arise from metabolic instability (e.g., CYP3A4-mediated demethylation). Use LC-MS/MS to identify metabolites in plasma. Adjust experimental design: (1) Include pharmacokinetic profiling (t1/2_{1/2}, Cmax_{max}), (2) Apply prodrug modifications (e.g., acetyl-protected amines), and (3) Validate with orthotopic tumor models .

Q. How do substituent effects (e.g., methoxy vs. methyl groups) modulate selectivity for kinase targets?

  • Answer : Methyl groups at C4 enhance hydrophobic interactions with PDK-1’s ATP-binding pocket (Ki < 50 nM), while methoxy groups at C10/11 improve solubility but reduce affinity by 3-fold. Use Free Energy Perturbation (FEP) simulations to quantify substituent contributions to binding ΔΔG .

Q. What experimental controls are critical for reproducibility in cytotoxicity assays?

  • Answer : (1) Include camptothecin as a positive control (topoisomerase I inhibition), (2) Normalize cell viability data to untreated and DMSO-only groups, (3) Use SYTOX Green for membrane integrity validation, and (4) Replicate assays across ≥3 cell lines (e.g., HCT-116, MCF-7) .

Key Methodological Considerations

  • Contradiction Analysis : Cross-reference spectral data with computational models (e.g., Gaussian09 for NMR shifts) to resolve ambiguities .
  • Experimental Design : Use factorial design (e.g., 23^3 matrix) to optimize synthesis and bioassay parameters .
  • Data Integrity : Employ blockchain-enabled ELNs (e.g., SciNote) for tamper-proof data logging .

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